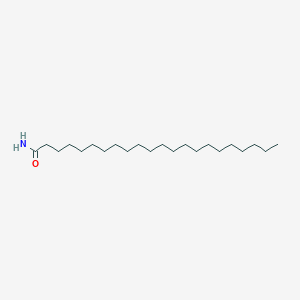

4-Bromo-1-propyl-1H-pyrazole

Übersicht

Beschreibung

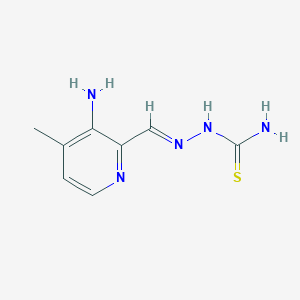

The compound of interest, 4-Bromo-1-propyl-1H-pyrazole, is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. Although the specific compound 4-Bromo-1-propyl-1H-pyrazole is not directly mentioned in the provided papers, insights can be drawn from studies on similar brominated pyrazole derivatives.

Synthesis Analysis

The synthesis of brominated pyrazole derivatives typically involves the substitution of a bromine atom into the pyrazole ring. For instance, the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro analog has been reported with good yields and characterized spectroscopically . Similarly, the synthesis of 4-bromo-1-phenyl-sulphonylpyrazole from 4-bromopyrazole and benzenesulphonyl chloride followed by regioselective metallation to introduce various substituents has been described . These methods could potentially be adapted for the synthesis of 4-Bromo-1-propyl-1H-pyrazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated pyrazoles has been studied using various spectroscopic and computational techniques. For example, the structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been investigated using multinuclear magnetic resonance spectroscopy and X-ray crystallography . The crystal structure determination of 4-bromo-1H-pyrazole provided insights into the intermolecular interactions and packing motifs in the solid state . These studies suggest that the molecular structure of 4-Bromo-1-propyl-1H-pyrazole would likely exhibit similar characteristics, such as the presence of hydrogen bonding motifs and potential tautomeric forms.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazoles can be inferred from spectroscopic and computational studies. Vibrational spectroscopy, such as FT-IR and FT-Raman, has been used to investigate the vibrational frequencies and assignments of related compounds . The HOMO-LUMO analysis and molecular electrostatic potential studies provide insights into the electronic properties and potential reactivity of the molecules . For example, the negative charge distribution over the carbonyl group and the positive regions over the nitrogen atoms indicate possible sites for electrophilic and nucleophilic attacks, respectively . These studies suggest that 4-Bromo-1-propyl-1H-pyrazole would exhibit similar spectroscopic features and reactivity profiles.

Wissenschaftliche Forschungsanwendungen

Structure and Tautomerism :

- 4-Bromo substituted 1H-pyrazoles, including 4-Bromo-1-propyl-1H-pyrazole, exhibit specific tautomerism in solid states and solutions, as studied through spectroscopy and X-ray crystallography. These findings are crucial for understanding the compound's chemical behavior (Trofimenko et al., 2007).

Synthesis Methods :

- Research has developed methods for synthesizing various derivatives of 4-Bromo-1H-pyrazoles, including 4-Bromo-1-propyl-1H-pyrazole, via the Suzuki-Miyaura cross-coupling reaction. This method allows for the synthesis of derivatives with functional groups like hydroxyl, nitro, and amino groups (Ichikawa et al., 2010).

Chemical Properties :

- The preparation and detailed spectroscopic data (e.g., NMR, IR, MS) of derivatives like 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole provide insights into the chemical properties and potential applications of these compounds (Kleizienė et al., 2009).

Potential Pharmaceutical Applications :

- Some studies have investigated the potential pharmaceutical applications of 4-Bromo-1-propyl-1H-pyrazole derivatives. For example, certain derivatives have shown notable analgesic, hypotensive, bradycardiac, anti-inflammatory activities, and antimicrobial properties in preclinical models (Bondavalli et al., 1988).

Catalytic Applications :

- The compound has been used in the synthesis of palladium(II) complexes, which have shown potential as catalysts in Suzuki-Miyaura coupling reactions, and as precursors for the synthesis of nano-particles like Pd4Se and PdSe (Sharma et al., 2013).

Antibacterial and Antifungal Activities :

- Research has also focused on synthesizing derivatives of 4-Bromo-1-propyl-1H-pyrazole with antibacterial and antifungal activities. This includes studies on their efficacy against various microorganisms compared to standard antibiotics (Pundeer et al., 2013).

Antiproliferative Agents :

- Derivatives of 4-Bromo-1-propyl-1H-pyrazole have been synthesized and evaluated as potential antiproliferative agents, particularly in the context of cancer cell lines. These studies provide insights into the potential therapeutic applications of these compounds (Ananda et al., 2017).

Directed Lithiation :

- The directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, a derivative, provides a convenient approach to vicinally disubstituted pyrazoles, highlighting the versatility of 4-Bromo-1-propyl-1H-pyrazole in synthetic chemistry (Heinisch et al., 1990).

Safety And Hazards

Zukünftige Richtungen

Pyrazole-containing compounds, including “4-Bromo-1-propyl-1H-pyrazole”, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Eigenschaften

IUPAC Name |

4-bromo-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-2-3-9-5-6(7)4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMASWNKUPTGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618921 | |

| Record name | 4-Bromo-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-propyl-1H-pyrazole | |

CAS RN |

141302-33-2 | |

| Record name | 4-Bromo-1-propyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Naphthyl(4-phenyl-1H-pyrrol-3-yl)methyl]-1H-imidazole](/img/structure/B136376.png)

![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)

![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)

![Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate](/img/structure/B136401.png)